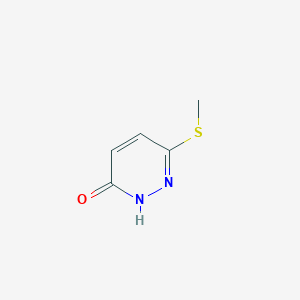
5-(4-Fluorobenzyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorobenzyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-fluorophenylmethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and specific reaction conditions.
Major Products Formed
Oxidation: 2-Furancarboxylic acid, 5-[(4-fluorophenyl)methyl]-
Reduction: 2-Furanmethanol, 5-[(4-fluorophenyl)methyl]-
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Fluorobenzyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: Similar structure but lacks the 4-fluorophenylmethyl group.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups at the 2 and 5 positions of the furan ring.
2-Furancarboxaldehyde, 5-[(5-methyl-2-furanyl)methyl]-: Similar structure with a different substituent at the 5-position.
Uniqueness
5-(4-Fluorobenzyl)furan-2-carbaldehyde is unique due to the presence of the 4-fluorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9FO2 |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H9FO2/c13-10-3-1-9(2-4-10)7-11-5-6-12(8-14)15-11/h1-6,8H,7H2 |
InChI Key |
NKBKAQZHGJNTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C=O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-5,6-dimethoxy-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B8654957.png)
![7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine](/img/structure/B8654972.png)







![2-Methyl-5-[(4-phenoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B8655029.png)

